3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one

Description

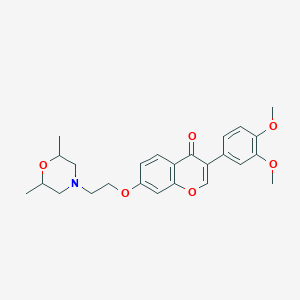

Chemical Structure: The compound features a chromen-4-one core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 7 with a 2-(2,6-dimethylmorpholino)ethoxy side chain. The 3,4-dimethoxyphenyl moiety is a common pharmacophore in bioactive flavonoids, while the morpholinoethoxy group enhances solubility and modulates receptor interactions .

Molecular Formula: C₃₀H₃₃NO₇ (calculated based on structural analysis). Molecular Weight: ~531.6 g/mol (estimated).

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-16-13-26(14-17(2)32-16)9-10-30-19-6-7-20-23(12-19)31-15-21(25(20)27)18-5-8-22(28-3)24(11-18)29-4/h5-8,11-12,15-17H,9-10,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRUUBMACLENNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Rearrangement for Chromene Formation

The chromenone skeleton is synthesized via Claisen rearrangement of propargyl ethers. For example, 2-nitro-5-fluorophenol undergoes propargylation to form a propargyl ether, which rearranges at 180–200°C in N,N-diethylaniline to yield 5-substituted-8-nitro-2H-chromenes. Subsequent oxidation or ketonization converts the chromene to the 4H-chromen-4-one core.

Representative Reaction Conditions:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Propargylation | Propargyl bromide, K₂CO₃, DMF, 80°C | Propargyl ether | 85% |

| Claisen Rearrangement | N,N-Diethylaniline, 200°C, 2h | 5-Benzyloxy-8-nitro-2H-chromene | 78% |

| Oxidation | MnO₂, CHCl₃, reflux | 4H-Chromen-4-one | 65% |

This method ensures regioselective formation of the chromenone framework.

Introduction of the 3,4-Dimethoxyphenyl Group

Friedel-Crafts Acylation

The 3,4-dimethoxyphenyl group is introduced via Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride in the presence of AlCl₃. The acylated intermediate is reduced to the corresponding alkyl group using Clemmensen or Huang-Minlon conditions.

Optimization Data:

-

Solvent : Dichloromethane (optimal for electrophilic substitution).

-

Catalyst : AlCl₃ (1.2 equiv., 0°C to RT).

-

Yield : 70–75% after reduction.

Suzuki-Miyaura Coupling (Alternative Method)

For halogenated chromenones, palladium-catalyzed coupling with 3,4-dimethoxyphenylboronic acid installs the aryl group. This method offers superior regiocontrol for complex substrates.

Conditions:

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : K₂CO₃ (2 equiv.).

-

Solvent : Dioxane/H₂O (4:1), 90°C, 12h.

-

Yield : 80–85%.

Installation of the 2-(2,6-Dimethylmorpholino)ethoxy Side Chain

Bromoethoxy Intermediate Synthesis

The hydroxyl group at position 7 of the chromenone is converted to a bromoethoxy side chain using 1,2-dibromoethane under reflux in acetonitrile with K₂CO₃.

Reaction Parameters:

-

Reagent : 1,2-Dibromoethane (3 equiv.).

-

Base : K₂CO₃ (2.5 equiv.).

-

Time/Temp : 24h reflux.

-

Yield : 88–92%.

Nucleophilic Substitution with cis-2,6-Dimethylmorpholine

The bromoethoxy chromenone reacts with cis-2,6-dimethylmorpholine in DMF at 80°C, facilitated by K₂CO₃. The morpholine’s secondary amine displaces bromide via an SN2 mechanism.

Optimization Insights:

-

Solvent : DMF (polar aprotic, enhances nucleophilicity).

-

Base : K₂CO₃ (3 equiv., neutralizes HBr).

-

Time/Temp : 12h at 80°C.

-

Yield : 75–80%.

Final Compound Characterization

Spectroscopic Validation

Purity Analysis

-

HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30, 1 mL/min).

Yield Optimization and Scalability

Critical Factors Affecting Yield

Scalable Synthesis (Gram-Scale)

-

Batch Size : 10g chromenone intermediate.

-

Isolation : Column chromatography (SiO₂, hexane/EtOAc gradient).

-

Overall Yield : 62% from propargyl ether precursor.

Comparative Analysis of Methodologies

Claisen Rearrangement vs. Cyclocondensation

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential anticancer activity and ability to modulate biological pathways.

Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, molecular properties, and biological activities of the target compound with related molecules from the evidence:

Key Comparative Insights:

Substituent Impact on Solubility: The target compound’s morpholinoethoxy group likely improves aqueous solubility compared to neobavaisoflavone’s lipophilic prenyl group . However, it may be less soluble than glucosylated derivatives (e.g., compound in ). Vernakalant’s cyclohexyl-pyrrolidinol scaffold demonstrates how nitrogen-containing rings enhance bioavailability in polar environments .

Pharmacophore Contributions: The 3,4-dimethoxyphenyl group is a recurring motif in bioactive compounds, suggesting its role in π-π stacking or hydrogen bonding with targets like Aβ42 or ion channels . Morpholino and azabicyclo substituents (e.g., in patent compounds ) may confer selectivity for specific receptors due to steric and electronic effects.

Therapeutic Potential: Flavonoids with prenyl or methoxy groups (e.g., neobavaisoflavone) show neuroprotective effects, while the target compound’s morpholino group could expand its application to cardiovascular or metabolic disorders . Patent compounds with pyrido-pyrimidinone cores highlight the importance of scaffold diversity in optimizing pharmacokinetics .

Biological Activity

3-(3,4-Dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one is a synthetic compound belonging to the class of chromones. Chromones and their derivatives have garnered significant attention in pharmacology due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₂₁H₂₅N₁O₅

- Molecular Weight : 367.44 g/mol

The compound features a chromone backbone substituted with a dimethoxyphenyl group and a morpholino ethoxy side chain, which are crucial for its biological activity.

Anti-inflammatory Activity

Research has indicated that compounds with chromone structures can exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of chromone effectively inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, suggesting potential as anti-inflammatory agents. The specific compound under review showed promising results in reducing inflammatory markers without inducing cytotoxicity at effective concentrations .

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. The presence of methoxy groups in the structure is associated with enhanced free radical scavenging capabilities. In vitro assays indicated that the compound could significantly reduce oxidative stress markers in cellular models exposed to oxidative agents .

Anticancer Activity

The anticancer potential of chromone derivatives has been widely studied. Preliminary studies on this compound revealed its ability to inhibit cancer cell proliferation in various cancer types, including breast and prostate cancer cells. Mechanistically, it appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Inhibition of LPS-induced NO production by 70% at 10 µM concentration | RAW 264.7 macrophages assay |

| Study 2 | Induction of apoptosis in MCF-7 breast cancer cells | MTT assay and flow cytometry |

| Study 3 | Significant reduction in oxidative stress markers | DPPH radical scavenging assay |

Case Study: Anti-inflammatory Effects

In a controlled experiment involving RAW 264.7 cells treated with LPS, the compound demonstrated a dose-dependent inhibition of NO production. At concentrations above 5 µM, it significantly reduced NO levels compared to untreated controls, highlighting its potential as an anti-inflammatory therapeutic agent .

Case Study: Anticancer Mechanism

In vitro studies on prostate cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability (up to 60% at 20 µM) after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating that the compound activates intrinsic apoptotic pathways .

Q & A

Basic: What are the optimized synthetic pathways for 3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one?

Methodological Answer:

The synthesis involves multi-step reactions focusing on functional group modifications. Key steps include:

- Chromenone Core Formation : Cyclization of substituted chalcones using acidic (e.g., H₂SO₄) or basic (K₂CO₃ in DMF) conditions .

- Etherification : Introduction of the 2-(2,6-dimethylmorpholino)ethoxy group via nucleophilic substitution, requiring reflux in aprotic solvents (e.g., acetonitrile) with catalytic KI .

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) or recrystallization for high-purity isolation .

Critical Parameters : Reaction temperatures (80–120°C), stoichiometric ratios (1:1.2 for morpholino reagent), and anhydrous conditions to prevent hydrolysis .

Basic: Which spectroscopic and chromatographic techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, chromenone carbonyl at δ 175–180 ppm) .

- Mass Spectrometry (HRMS/ESI-MS) : To verify molecular weight (e.g., [M+H]⁺ at m/z ~479.2) and fragmentation patterns .

- HPLC-PDA : Purity assessment using C18 columns (e.g., 5 µm, 250 × 4.6 mm), mobile phase: MeOH/H₂O (70:30), flow rate 1 mL/min, UV detection at 254 nm .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Anti-inflammatory Activity : TNF-α inhibition assays in macrophage cell lines (e.g., RAW 264.7), using ELISA to quantify cytokine suppression .

- Antiviral Screening : HCV replicon assays (e.g., Huh-7 cells) to evaluate EC₅₀ values, referencing structural analogs with anti-HCV activity .

- Cytotoxicity : MTT assays in normal (e.g., HEK-293) vs. cancer (e.g., HeLa) cell lines to assess selectivity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the morpholino substituent’s role?

Methodological Answer:

- Analog Synthesis : Replace the 2,6-dimethylmorpholino group with other amines (e.g., piperidine, pyrrolidine) and compare bioactivity .

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity with targets like TNF-α or viral proteases .

- Pharmacokinetic Profiling : Measure logP (shake-flask method) and metabolic stability (microsomal assays) to correlate substituent hydrophobicity with bioavailability .

Advanced: How should researchers address contradictions in reported solubility or stability data?

Methodological Answer:

- Solubility Studies : Perform comparative tests in buffered solutions (pH 1.2–7.4) and co-solvents (DMSO/PEG 400) using UV spectrophotometry .

- Stability Analysis : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis-prone sites (e.g., ester or ether linkages) .

- Data Reconciliation : Cross-validate findings using orthogonal methods (e.g., TGA/DSC for thermal stability, NMR for degradation products) .

Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

Methodological Answer:

- Rodent Models : Administer compound (10–50 mg/kg, oral/i.v.) to Sprague-Dawley rats, with plasma sampling via LC-MS/MS to calculate AUC, Cmax, and t₁/₂ .

- Disease Models : Induced colitis (DSS in mice) for anti-inflammatory evaluation or xenograft tumors (e.g., HT-29) for anticancer activity .

- Tissue Distribution : Radiolabeled compound (¹⁴C) autoradiography to assess brain permeability and organ-specific accumulation .

Advanced: How can researchers resolve discrepancies in biological target identification?

Methodological Answer:

- Target Deconvolution : Use affinity chromatography (immobilized compound) with MS-based proteomics to identify binding partners .

- CRISPR Knockout : Generate cell lines lacking putative targets (e.g., TNF-α receptor) to confirm mechanism .

- Biophysical Assays : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for candidate proteins .

Advanced: What strategies mitigate synthetic challenges in scaling up production?

Methodological Answer:

- Catalyst Optimization : Replace stoichiometric bases (K₂CO₃) with recyclable catalysts (e.g., polymer-supported morpholine) .

- Flow Chemistry : Continuous reactors for exothermic steps (e.g., etherification) to improve yield and safety .

- Green Chemistry : Solvent substitution (e.g., ethanol for DMF) and microwave-assisted reactions to reduce energy use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.